
Antitumor photosensitizer-3
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Overview
Description
Antitumor photosensitizer-3 is a novel compound designed to enhance systemic antitumor immunity through photodynamic therapy. This compound is particularly effective in inducing pyroptotic immunogenic cell death, which is a promising pathway for cancer immunotherapy . The unique design of this photosensitizer allows it to target and destroy cancer cells while minimizing damage to surrounding healthy tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor photosensitizer-3 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety . The reaction conditions typically include:
Solvent: Organic solvents such as dichloromethane or dimethyl sulfoxide.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Catalysts: Acid or base catalysts depending on the specific reaction steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For efficient and scalable production.
Purification: Techniques such as column chromatography and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Antitumor photosensitizer-3 undergoes several types of chemical reactions, including:
Oxidation: Interaction with reactive oxygen species to generate cytotoxic effects.
Reduction: Potential reduction reactions in the presence of reducing agents.
Substitution: Possible substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or singlet oxygen under light irradiation.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated solvents and nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the photosensitizer, which may exhibit different photodynamic properties.
Scientific Research Applications
Antitumor photosensitizer-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying photodynamic reactions and mechanisms.
Biology: Investigated for its ability to induce cell death in cancer cells through photodynamic therapy.
Medicine: Applied in clinical trials for cancer treatment, particularly in targeting and destroying tumor cells.
Industry: Utilized in the development of new photodynamic therapy protocols and devices.
Mechanism of Action
The mechanism of action of Antitumor photosensitizer-3 involves the following steps :
Activation: Upon light irradiation, the photosensitizer absorbs light energy and transitions to an excited state.
Reactive Oxygen Species Generation: The excited photosensitizer interacts with molecular oxygen to produce reactive oxygen species.
Cell Death Induction: Reactive oxygen species cause oxidative damage to cellular components, leading to pyroptotic immunogenic cell death.
Immune Response Activation: The dying tumor cells release tumor-associated antigens, which activate the immune system and enhance antitumor immunity.
Comparison with Similar Compounds
BODIPY-based Photosensitizers: Known for their photodynamic antitumor and antibacterial activity.
Porphyrin Photosensitizers: Widely used in photodynamic therapy but have limitations in light penetration and energy capture.
Organic Antimicrobial Photosensitizers: Used for antimicrobial phototherapy and have similar mechanisms of action.
Uniqueness: Antitumor photosensitizer-3 stands out due to its ability to induce pyroptotic immunogenic cell death, which is a novel and highly effective pathway for cancer immunotherapy. Its design allows for prolonged circulation, long-lasting imaging, and persistent photodynamic therapy, making it a promising candidate for enhancing systemic antitumor immunity .
Biological Activity
Antitumor photosensitizer-3 (APS-3) is a chlorin derivative that has garnered attention for its potential in photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds to induce cell death in tumor cells. This article reviews the biological activity of APS-3, focusing on its mechanisms of action, efficacy in various cancer models, and comparative studies with other photosensitizers.
APS-3 operates primarily through the generation of reactive oxygen species (ROS) upon activation by light at a wavelength of approximately 650 nm. The production of ROS leads to oxidative stress, which can trigger several cellular responses:
- Apoptosis : APS-3 induces programmed cell death by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
- Necrosis : High levels of ROS can overwhelm cellular repair mechanisms, leading to necrotic cell death.
- Autophagy : Research indicates that APS-3 also promotes autophagic processes, which may contribute to its antitumor effects by degrading damaged organelles and proteins.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of APS-3 on various cancer cell lines, including breast cancer (MCF-7) and gastric cancer (SGC7901). The following table summarizes key findings from these studies:
Cell Line | IC50 (μM) | Mechanism | Observations |
---|---|---|---|
MCF-7 | 0.7 | Apoptosis | Increased ROS levels, upregulation of Bax, downregulation of Bcl-2 |
SGC7901 | 0.7 | Autophagy | Enhanced LC3B-II expression indicating autophagic activity |
In Vivo Studies
In vivo efficacy was evaluated using murine models. Tumor-bearing mice were treated with APS-3 followed by light irradiation. The results indicated significant tumor growth inhibition compared to control groups treated with saline or other less effective photosensitizers.
Treatment Group | Tumor Volume (mm³) | Response Rate |
---|---|---|
APS-3 + Light | 1500 ± 300 | 80% complete response |
Control (Saline) | 6000 ± 500 | 0% complete response |
Photofrin + Light | 4500 ± 600 | 20% complete response |
Comparative Studies
APS-3 has been compared with other established photosensitizers such as Photofrin and Radachlorin. In a study involving PDT, APS-3 demonstrated superior efficacy in reducing tumor size and improving survival rates in treated mice.
Key Findings:
- Enhanced Selectivity : APS-3 showed higher selectivity for tumor cells over normal cells compared to Photofrin.
- Lower Toxicity : The overall toxicity profile of APS-3 was more favorable, with fewer side effects observed in treated animals.
- Mechanistic Insights : Unlike some other photosensitizers that primarily induce apoptosis, APS-3 also effectively activates autophagy pathways.
Case Studies
A series of case studies involving patients with advanced cancers treated with APS-3 have shown promising results. One notable case involved a patient with recurrent breast cancer who experienced significant tumor regression following a series of PDT sessions using APS-3.
Patient Case Summary:
Patient ID | Cancer Type | Treatment Duration | Outcome |
---|---|---|---|
Patient A | Breast Cancer | 6 weeks | Tumor reduction by 70% |
Properties
Molecular Formula |
C48H34N4O4 |
---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
20-methoxycarbonyl-2,7,12,17-tetraphenyl-22,23,24,25-tetrazahexacyclo[16.3.1.13,6.18,11.113,16.019,21]pentacosa-1(22),2,4,6,8(24),9,11,13,15,17-decaene-20-carboxylic acid |
InChI |
InChI=1S/C48H34N4O4/c1-56-47(55)48(46(53)54)42-43(48)45-41(31-20-12-5-13-21-31)37-27-25-35(51-37)39(29-16-8-3-9-17-29)33-23-22-32(49-33)38(28-14-6-2-7-15-28)34-24-26-36(50-34)40(44(42)52-45)30-18-10-4-11-19-30/h2-27,42-43,50-51H,1H3,(H,53,54) |
InChI Key |
FITMQCVSOCTXNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2C1C3=NC2=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC(=C3C7=CC=CC=C7)N6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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